molecular formula C18H17N3O4 B2606277 Benzofuran-2-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034502-65-1

Benzofuran-2-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2606277
CAS RN: 2034502-65-1
M. Wt: 339.351
InChI Key: BXZKUNCERHDQQL-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Benzofuran compounds have been utilized in various chemical reactions. For instance, they have been used in the synthesis of antimicrobial agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structure. For instance, some benzofuran derivatives have been reported to have a melting point of 134-135 °C .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been identified to possess significant anticancer properties. For instance, certain substituted benzofurans have shown dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for further research and development in cancer therapy.

Antimicrobial Properties

Studies have demonstrated that novel benzofuran compounds exhibit antimicrobial activity. For example, benzofuran-2-yl-[3-methyl-3-phenylcyclobutyl] methanones and their derivatives have been tested against different microorganisms and found to be active against some species . This suggests potential applications in developing new antimicrobial agents.

Inhibition of Tyrosine Kinase

The overactive receptor tyrosine kinase (TK) signaling pathway is a characteristic of cancer, and inhibiting these receptors is a potential treatment strategy. Benzofuran derivatives have been studied for their ability to inhibit TK, which could lead to new approaches in cancer treatment .

Synthesis of Complex Benzofuran Compounds

Recent advancements in chemical synthesis have led to novel methods for constructing benzofuran rings. These methods allow for the creation of complex benzofuran derivatives, which can be used in the synthesis of biologically active natural medicines and synthetic chemical raw materials .

Antioxidative and Anti-Viral Activities

Benzofuran compounds are known for their strong biological activities, including antioxidative and anti-viral properties. These activities make them potential natural drug lead compounds, with applications ranging from treating viral infections to preventing oxidative stress-related diseases .

Natural Product Sources and Drug Prospects

Natural products containing benzofuran rings are a primary source of some drugs and clinical drug candidates. The broad range of clinical uses of benzofuran derivatives indicates their diverse pharmacological activities and potential as drugs .

Mechanism of Action

    Target of Action

    Benzofuran derivatives are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

    Mode of Action

    The mode of action of benzofuran derivatives can vary greatly depending on their specific chemical structure. Some benzofuran derivatives have been found to have anti-hepatitis C virus activity . .

    Biochemical Pathways

    Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities . .

    Result of Action

    The molecular and cellular effects of benzofuran derivatives can vary greatly depending on their specific chemical structure and biological activity . .

Safety and Hazards

While benzofuran compounds have shown promising biological activities, their safety and potential hazards need to be carefully evaluated. For instance, some benzofuran compounds may be toxic to host cells after long-term administration .

Future Directions

Given the diverse biological activities of benzofuran compounds, they have attracted considerable attention from chemical and pharmaceutical researchers worldwide . Future research will likely focus on developing new benzofuran derivatives with improved bioavailability and broadened activity spectrum .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-16-6-7-17(20-19-16)24-13-8-9-21(11-13)18(22)15-10-12-4-2-3-5-14(12)25-15/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZKUNCERHDQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

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